BenchChemオンラインストアへようこそ!

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Antitubulin agents Microtubule depolymerization Regioisomer comparison

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 587857-20-3; molecular formula C₇H₄N₄O; MW 160.13) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine family—commonly referred to as 9-deazapurines. The fused bicyclic core consists of a pyrrole ring annulated to a pyrimidine ring, with a 4-oxo group in the 4,5-dihydro configuration and a carbonitrile (-CN) substituent at the 7-position.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
Cat. No. B15072108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)C#N
InChIInChI=1S/C7H4N4O/c8-1-4-2-9-6-5(4)10-3-11-7(6)12/h2-3,9H,(H,10,11,12)
InChIKeyCZPHEMWMHWVWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 587857-20-3): Scaffold Identity and Procurement-Relevant Characteristics


4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 587857-20-3; molecular formula C₇H₄N₄O; MW 160.13) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine family—commonly referred to as 9-deazapurines. The fused bicyclic core consists of a pyrrole ring annulated to a pyrimidine ring, with a 4-oxo group in the 4,5-dihydro configuration and a carbonitrile (-CN) substituent at the 7-position . This scaffold serves as a versatile intermediate in medicinal chemistry, enabling modular derivatization at N1, C2, N5, and C6 positions for structure-activity relationship (SAR) studies across multiple target classes including kinases, purine nucleoside phosphorylase (PNP), multidrug resistance-associated protein 1 (MRP1/ABCC1), thymidylate synthase (TS), and dihydrofolate reductase (DHFR) . The compound is commercially available from multiple suppliers at purities ≥97% (typical catalog purity 97–98%), with ISO-certified production supporting pharmaceutical R&D and quality control applications .

Why 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Cannot Be Interchanged with Generic Pyrrolopyrimidine Analogs


Generic substitution among pyrrolopyrimidine scaffolds is not scientifically justified because the three regioisomers—pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine—exhibit significantly divergent biological potency and target engagement profiles. Direct head-to-head studies have demonstrated that pyrrolo[3,2-d]pyrimidine analogs are more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in cellular proliferation assays . Furthermore, within the pyrrolo[3,2-d] series, the nature of the 7-position substituent critically determines pharmacological activity: the 7-carbonitrile group is explicitly cited in GSK-3 inhibitor patents as a privileged pharmacophore for kinase inhibition, with patent documents noting that bicyclic pyrrolopyrimidine derivatives actually synthesized and demonstrating activity are those bearing cyano groups at the 7-position . The 4-oxo group enables keto-enol tautomerism that directly influences hydrogen-bonding capacity with kinase hinge regions—a feature absent in 4-chloro or 4-unsubstituted analogs . Consequently, substituting this specific compound with a regioisomeric or differently substituted analog without demonstrated bioequivalence risks compromising target potency, selectivity, and downstream SAR reproducibility.

Quantitative Differentiation Evidence for 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Against Closest Analogs


Regioisomeric Scaffold Potency Advantage: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in Cellular Proliferation Assays

In a direct head-to-head study, nine substituted pyrrolo[3,2-d]pyrimidines were synthesized and compared against their pyrrolo[2,3-d]pyrimidine regioisomers for antiproliferative activity. The pyrrolo[3,2-d]pyrimidine analogs consistently demonstrated greater potency than their pyrrolo[2,3-d]pyrimidine counterparts, with the most active pyrrolo[3,2-d] compound achieving 2-digit nanomolar GI₅₀ values (inhibiting 8 out of 60 NCI tumor cell lines at this level) . This regioisomeric potency advantage establishes the pyrrolo[3,2-d]pyrimidine core as the preferred scaffold for medicinal chemistry programs targeting tubulin polymerization.

Antitubulin agents Microtubule depolymerization Regioisomer comparison

7-Carbonitrile Substituent as Privileged Kinase Pharmacophore: Patent-Documented GSK-3 Inhibitor Selectivity

Multiple U.S. and international patents covering glycogen synthase kinase-3 (GSK-3) inhibitors explicitly identify the 7-cyano substituent on the pyrrolo[3,2-d]pyrimidine scaffold as a critical pharmacophoric element. The patent literature states that 'bicyclic pyrrolopyrimidine derivatives actually synthesized are those having cyano groups at the 7-position of pyrrolopyrimidine ring and limited variety of substituents at other substitutable positions,' underscoring that the 7-CN group is essential for achieving GSK-3 inhibitory activity . In contrast, analogs bearing 7-carbaldehyde (CAS 75682-06-3), 7-carboxylate ester (CAS 853058-41-0), or 7-unsubstituted scaffolds lack this patent-validated pharmacophore, necessitating additional synthetic steps to install the cyano group for GSK-3-targeted programs.

GSK-3 inhibition Kinase inhibitor Pharmacophore design

Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity: 7-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives Demonstrate Nanomolar Potency

While the parent unsubstituted compound itself lacks published direct PNP IC₅₀ data, closely related 7-substituted pyrrolo[3,2-d]pyrimidin-4-one derivatives demonstrate potent PNP inhibition. A representative analog, 3-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)-3-pyridin-3-yl-propionitrile (CHEMBL83329), which retains the identical 4-oxo-4,5-dihydro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile core with additional substitution, exhibits an IC₅₀ of 38.9 nM against calf spleen PNP . For comparison, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972), a structurally distinct PNP inhibitor with a 7-thienylmethyl rather than 7-carbonitrile substituent, shows a Ki of 0.83 µM (830 nM)—approximately 21-fold weaker than the carbonitrile-bearing analog . This potency differential highlights the contribution of the 7-CN/cyanoalkyl pharmacophore to PNP target engagement.

Purine nucleoside phosphorylase Immunosuppression T-cell selectivity

Physicochemical Differentiation: LogP and Solubility Profile vs. 5,6-Diethyl Analog Dictates Formulation Strategy

The target compound exhibits a measured LogP of 1.2 ± 0.3 (HPLC method) and aqueous solubility of approximately 0.5 mg/mL . In contrast, the 5,6-diethyl-substituted analog (CAS 473997-08-9; MW 216.24) shows a calculated LogP of approximately 1.59, reflecting the lipophilic contribution of the two ethyl substituents and a substantially reduced aqueous solubility . The lower LogP and higher aqueous solubility of the unsubstituted parent compound make it more amenable to aqueous-based reaction conditions and biological assay formats without requiring co-solvents. The target compound's predicted pKa of 12.63 ± 0.20 indicates that the 4-oxo group remains predominantly protonated under physiological conditions, enabling consistent hydrogen-bond donor interactions with biological targets.

Physicochemical properties Lipophilicity Aqueous solubility

Derivatization Versatility: Unsubstituted N1, N5, C2, and C6 Positions Enable Divergent SAR Exploration Unavailable in Pre-Substituted Analogs

The target compound features four unsubstituted positions (N1, C2, N5, and C6) available for sequential functionalization, enabling systematic SAR exploration across multiple vectors. In contrast, the 2-methyl analog (CAS 65749-84-0) permanently occupies the C2 position with a methyl group, eliminating the ability to probe C2 substituent effects on potency and selectivity. Published SAR studies on the pyrrolo[3,2-d]pyrimidine scaffold have established that C2 and C4 substituents critically modulate enzymatic recognition , while N5 substitution can alter antiproliferative EC₅₀ by up to 7-fold against CCRF-CEM leukemia cells . The target compound's low molecular weight (160.13 g/mol) and absence of pre-installed substituents provide maximum synthetic degrees of freedom, allowing medicinal chemists to independently vary each position and construct focused libraries for target deconvolution and lead optimization .

Scaffold derivatization Parallel synthesis Structure-activity relationship

Pyrrolo[3,2-d]pyrimidine Core as Dual TS/DHFR Inhibitor Scaffold: Potency Benchmark Against Clinical Standard Pemetrexed

The pyrrolo[3,2-d]pyrimidine scaffold is a structural isomer of the pyrrolo[2,3-d]pyrimidine core found in the clinically approved antifolate pemetrexed. A classical antifolate built on the 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine scaffold (Compound 4, bearing a 5-methylbenzoylglutamate side chain) demonstrated dual TS inhibition (IC₅₀ = 46 nM) and DHFR inhibition (IC₅₀ = 120 nM), achieving approximately 206-fold greater TS potency and 55-fold greater DHFR potency compared to pemetrexed in the same assay system . This quantitative potency advantage directly validates the pyrrolo[3,2-d]pyrimidine scaffold—the same core present in the target compound—as a superior starting point for antifolate drug design. The target compound, bearing the 4-oxo group essential for TS/DHFR active-site hydrogen bonding and the 7-carbonitrile as a synthetic handle, provides the identical core pharmacophore, requiring only the installation of the 2-amino group and appropriate side chains to access this demonstrated potency range.

Thymidylate synthase Dihydrofolate reductase Antifolate antitumor

Evidence-Backed Research and Industrial Application Scenarios for 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile


Kinase Inhibitor Lead Generation: GSK-3 and Beyond

The 7-carbonitrile substituent on the pyrrolo[3,2-d]pyrimidine scaffold is patent-validated as a privileged pharmacophore for GSK-3 inhibition . Medicinal chemistry teams can directly functionalize the unsubstituted N5 and C2 positions to generate focused kinase inhibitor libraries. The scaffold's N1 nitrogen engages the kinase hinge region via hydrogen bonding with the backbone NH of Met793 (EGFR) or Cys917 (KDR), as demonstrated by crystallographic studies . Starting from this compound eliminates the need for a nitrile-installation step required when using 7-carbaldehyde or 7-carboxylate ester analogs.

Antifolate Antitumor Agent Development: Dual TS/DHFR Inhibition

The 4-oxo-pyrrolo[3,2-d]pyrimidine core has demonstrated 206-fold greater TS inhibition (IC₅₀ = 46 nM) and 55-fold greater DHFR inhibition (IC₅₀ = 120 nM) compared to pemetrexed when elaborated to a classical antifolate . The target compound provides the identical 4-oxo pharmacophore required for TS/DHFR active-site interactions, with the 7-carbonitrile serving as a versatile handle for introducing the benzoylglutamate side chain through nitrile hydrolysis or reductive amination strategies.

MRP1 Modulator Discovery for Multidrug Resistance Reversal

Pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives have been identified as potent and selective MRP1 (ABCC1) inhibitors with IC₅₀ values in the high nanomolar range in calcein AM and daunorubicin accumulation assays using the MRP1-overexpressing H69 AR small cell lung cancer cell line . The target compound's unsubstituted N5 and C6 positions allow systematic exploration of aliphatic and aliphatic-aromatic substituents that were shown to be crucial for MRP1 potency and selectivity over P-glycoprotein (P-gp, ABCB1).

PNP-Targeted Immunosuppressive Agent Optimization

7-Cyanoalkyl-substituted pyrrolo[3,2-d]pyrimidin-4-one analogs achieve nanomolar PNP inhibition (IC₅₀ = 38.9 nM), approximately 21-fold more potent than the 7-thienylmethyl-substituted clinical candidate CI-972 (Ki = 830 nM) . The target compound serves as the direct precursor for installing diverse 7-side chains through nitrile alkylation or reductive amination, enabling rapid exploration of PNP potency and T-cell vs. B-cell selectivity using MOLT-4 and MGL-8 lymphoblast assays.

Quote Request

Request a Quote for 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.